molecular formula C22H23FN6O2 B13425360 N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide

N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide

Cat. No.: B13425360
M. Wt: 422.5 g/mol
InChI Key: WYARWPXUKWKBPH-UHFFFAOYSA-N
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Description

N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide is a complex organic compound with potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a combination of azetidine, isoquinoline, and pyrido[2,3-b][1,4]oxazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrido[2,3-b][1,4]oxazine ring: This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the fluoro and amino groups: These functional groups are introduced via selective substitution reactions.

    Coupling with the isoquinoline moiety: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the azetidine ring: The final step involves the formation of the azetidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amino groups.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide involves its interaction with specific molecular targets. It is known to interact with HPK1-dependent pathways, which are involved in various cellular processes. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide: This compound is unique due to its specific combination of functional groups and ring structures.

    Other 8-Aminoisoquinoline Compounds: These compounds share some structural similarities but differ in their specific functional groups and ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H23FN6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]-3-methylazetidine-1-carboxamide

InChI

InChI=1S/C22H23FN6O2/c1-11-9-29(10-11)22(30)28-17-6-13-5-14(18(23)19(24)16(13)8-26-17)15-7-27-21-20(12(15)2)25-3-4-31-21/h5-8,11,25H,3-4,9-10,24H2,1-2H3,(H,26,28,30)

InChI Key

WYARWPXUKWKBPH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5

Origin of Product

United States

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